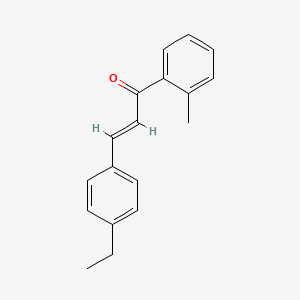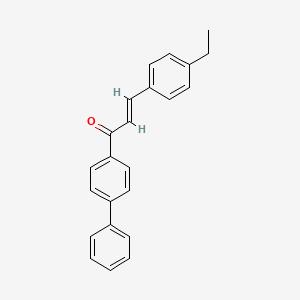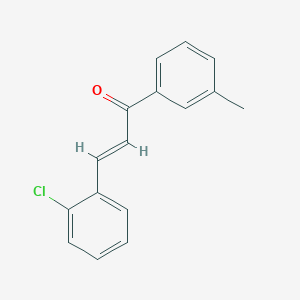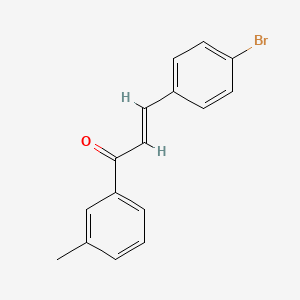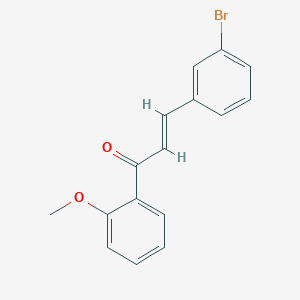
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic compound with a wide range of scientific and medical applications. It is a member of a class of compounds known as substituted phenylpropenes, which are characterized by a phenyl ring attached to a propene chain. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a variety of scientific research applications. It has been used in studies of the molecular basis of cancer and other diseases, as well as in studies of the mechanism of action of certain drugs. It has also been used in studies of the mechanism of action of certain hormones, such as testosterone. In addition, this compound has been used in studies of the structure and function of proteins, and in studies of the mechanism of action of certain enzymes.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound interacts with certain biological targets, such as proteins, hormones, and enzymes. This interaction results in a variety of effects, such as changes in the activity of these targets or changes in their structure.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to interact with certain proteins and hormones, resulting in changes in their activity or structure. It has also been shown to interact with certain enzymes, resulting in changes in their activity or structure. In addition, this compound has been shown to have effects on cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is available in high yields. Another advantage is that it is relatively stable and has a long shelf life. However, this compound is also relatively expensive, and its effects on certain biological targets are not fully understood.
Orientations Futures
There are a variety of potential future directions for the research of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is to further investigate its effects on certain proteins, hormones, and enzymes. Another potential direction is to investigate its effects on cell growth and differentiation. In addition, further research could be conducted to determine the exact mechanism of action of this compound and to identify additional potential applications. Finally, further research could be conducted to investigate the potential toxicity of this compound.
Méthodes De Synthèse
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-bromo-3-methylphenol with 2-methoxypropene in the presence of a strong base such as sodium hydroxide. This reaction yields the desired product in high yield. Other methods of synthesis include the reaction of 3-bromophenol with 2-methoxypropene in the presence of a strong base, or the reaction of 3-bromophenol with 2-methoxypropene in the presence of an acid catalyst.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAQCQWXNNYKG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
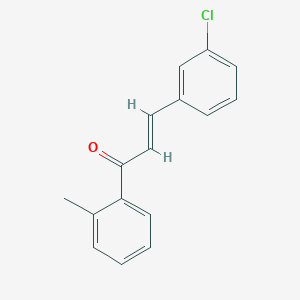
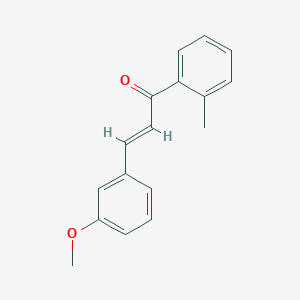
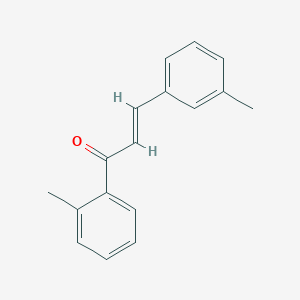
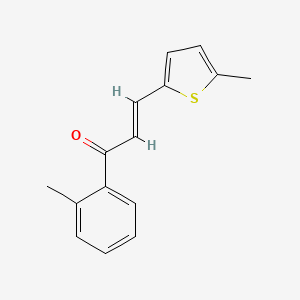
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
